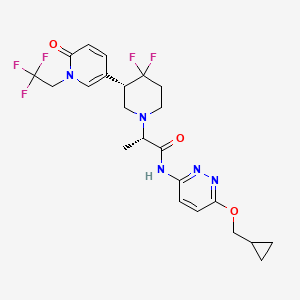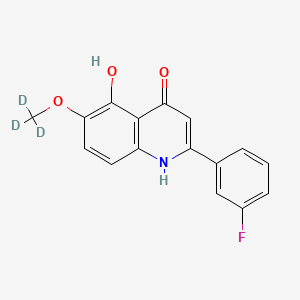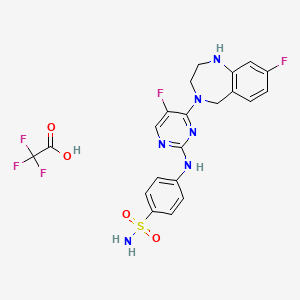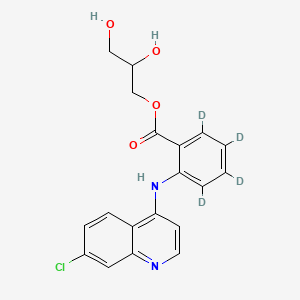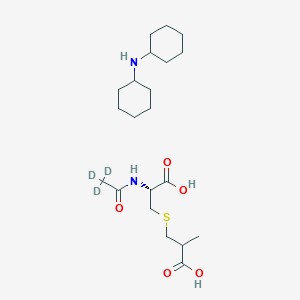
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) is a compound that is often used in scientific research due to its unique properties. It is a metabolite of S-(2-Carboxypropyl)glutathione and is typically found in a solid state . This compound is particularly interesting because it contains deuterium, which is a stable isotope of hydrogen, making it useful in various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) involves several steps. One common method includes the acetylation of S-(2-carboxypropyl)-L-cysteine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography to ensure completion .
Industrial Production Methods
In an industrial setting, the production of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes purification steps such as crystallization and recrystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of metabolites.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in various diseases.
Industry: Utilized in the development of new materials and as a reference standard in quality control processes
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in detoxification processes, such as glutathione S-transferases. The deuterium atoms in the compound can also provide insights into reaction mechanisms and metabolic pathways by serving as tracers in isotopic labeling studies .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2-carboxypropyl)-L-cysteine Bis (dicyclohexylammonium) Salt: Another metabolite of S-(2-Carboxypropyl)glutathione with similar properties.
N-Acetyl-S-(2-carboxypropyl)-L-cysteine Disodium Salt: A related compound used in similar applications.
Uniqueness
N-Acetyl-S-(2-carboxypropyl)-L-cysteine-d3 (dicyclohexylamine) is unique due to the presence of deuterium, which enhances its stability and makes it particularly useful in analytical applications. The deuterium labeling allows for precise tracking and quantification in metabolic studies, setting it apart from other similar compounds .
Properties
Molecular Formula |
C21H38N2O5S |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
3-[(2R)-2-carboxy-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanyl-2-methylpropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H15NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h11-13H,1-10H2;5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t;5?,7-/m.0/s1/i;2D3 |
InChI Key |
ONFHBFMBJFROJS-QVMWVPAKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C)C(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(CSCC(C(=O)O)NC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


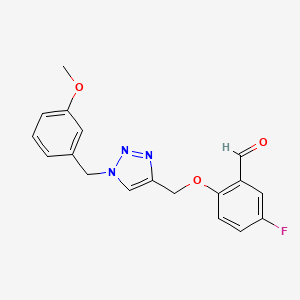
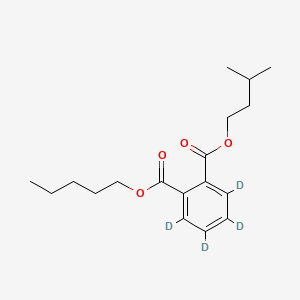
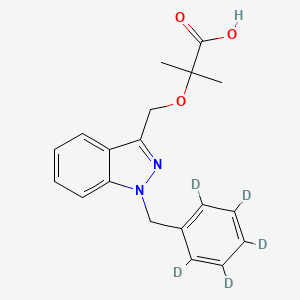
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)

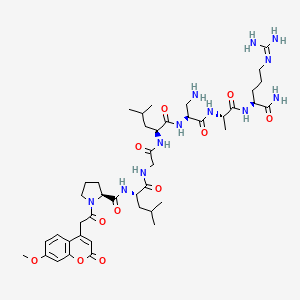

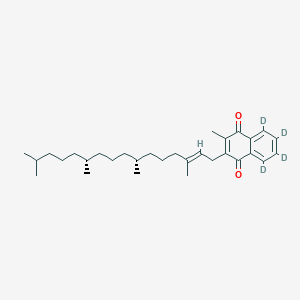
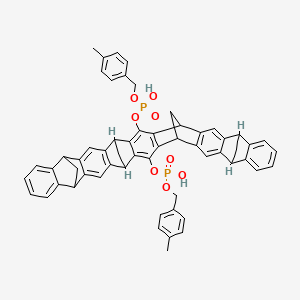
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
